molecular formula C77H120N18O26S B13397130 Yggfmtseks qtplvt

Yggfmtseks qtplvt

Cat. No.: B13397130
M. Wt: 1745.9 g/mol
InChI Key: NXSIJWJXMWBCBX-UHFFFAOYSA-N
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Description

Alpha-endorphin is an endogenous opioid peptide consisting of 16 amino acids. It is a naturally occurring compound in the human body, primarily found in the central nervous system. Alpha-endorphin is part of the endorphin family, which includes beta-endorphin and gamma-endorphin. These peptides are known for their role in pain modulation and the production of feelings of well-being .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-endorphin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of alpha-endorphin involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-endorphin undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Amino acid residues in alpha-endorphin can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or beta-mercaptoethanol for reduction reactions.

    Substitution reactions: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

Scientific Research Applications

Alpha-endorphin has several scientific research applications:

Mechanism of Action

Alpha-endorphin exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors include mu, delta, and kappa receptors. Upon binding, alpha-endorphin activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters like dopamine and serotonin. This results in analgesic effects and feelings of euphoria .

Comparison with Similar Compounds

Alpha-endorphin is compared with other endorphins like beta-endorphin and gamma-endorphin:

List of Similar Compounds

Properties

Molecular Formula

C77H120N18O26S

Molecular Weight

1745.9 g/mol

IUPAC Name

5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)

InChI Key

NXSIJWJXMWBCBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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